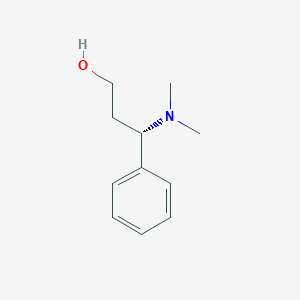

(S)-3-(dimethylamino)-3-phenylpropan-1-ol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3S)-3-(dimethylamino)-3-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-12(2)11(8-9-13)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTVKPNWVGBWSU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CCO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H](CCO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20501185 | |

| Record name | (3S)-3-(Dimethylamino)-3-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82769-75-3 | |

| Record name | (3S)-3-(Dimethylamino)-3-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Stereoselective Synthesis Approaches

The precise control of stereochemistry is paramount in the synthesis of enantiomerically pure compounds like (S)-3-(dimethylamino)-3-phenylpropan-1-ol. To this end, several stereoselective methods have been developed.

Chiral Auxiliaries and Catalysts in Enantioselective Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. numberanalytics.com These auxiliaries create a chiral environment, influencing the formation of one stereoisomer over another. numberanalytics.com The use of chiral auxiliaries, such as pseudoephedrine, has proven effective in diastereoselective alkylation reactions, providing access to enantiomerically enriched alcohols and other functional groups. harvard.edu While powerful, the use of some auxiliaries like pseudoephedrine can be complicated by regulations. harvard.edu An alternative, pseudoephenamine, has been shown to provide equal or even greater diastereoselectivities in some cases. harvard.edu

Asymmetric catalysis offers another powerful strategy for enantioselective synthesis. tcichemicals.com Chiral catalysts, often metal-based complexes with chiral ligands or organocatalysts, can facilitate the formation of a specific enantiomer with high selectivity. rsc.orgyale.edu For instance, the asymmetric reduction of a ketone precursor in the presence of a spiroborate ester catalyst can yield optically active 3-amino-1-phenylpropanol derivatives with high enantiomeric excess. google.com The development of novel chiral catalysts, including those based on aryl iodides and sulfinamides, continues to expand the toolkit for asymmetric synthesis. rsc.orgyale.edu

Table 1: Comparison of Chiral Auxiliaries

| Chiral Auxiliary | Key Features | Advantages | Disadvantages |

| Pseudoephedrine | Widely used for diastereoselective alkylations. harvard.edu | Provides access to enantiomerically enriched compounds. harvard.edu | Regulatory restrictions due to potential for illicit use. harvard.edu |

| Pseudoephenamine | Alternative to pseudoephedrine. harvard.edu | Free from regulatory restrictions, can offer higher diastereoselectivities. harvard.edu | May require multi-step synthesis. |

| tert-Butanesulfinamide | Versatile chiral reagent for the synthesis of amines. yale.edu | Widely applicable, used on large scales. yale.edu | Requires specific conditions for removal. |

Biocatalytic Routes for Chiral Alcohol Production

Biocatalysis, the use of enzymes to perform chemical transformations, has emerged as a green and efficient alternative for the synthesis of chiral compounds. diva-portal.org Enzymes such as transaminases, lipases, and alcohol dehydrogenases are particularly valuable for producing chiral amines and alcohols. bme.huresearchgate.netd-nb.info

Transaminases (TAs) are a class of enzymes that catalyze the transfer of an amino group from a donor to a carbonyl compound, enabling the asymmetric synthesis of chiral amines. bme.hunih.gov Both (R)- and (S)-selective transaminases are available, allowing for the production of either enantiomer of a target amine. bme.hu The application of transaminases can be challenged by unfavorable reaction equilibria and substrate inhibition, but strategies to overcome these limitations are actively being developed. diva-portal.orgnih.gov

Lipases are another class of enzymes utilized in biocatalysis, often for the kinetic resolution of racemic mixtures. nih.govnih.gov In a kinetic resolution, the enzyme selectively reacts with one enantiomer of a racemic starting material, allowing for the separation of the unreacted, enantiomerically enriched substrate. For example, lipase (B570770) from Pseudomonas fluorescens has been used for the kinetic resolution of 3-hydroxy-3-phenylpropanonitrile, a precursor to chiral amino alcohols. nih.govnih.gov

Multi-enzymatic cascade reactions, combining the activities of several enzymes in a one-pot process, offer a highly efficient approach to complex chiral molecules. d-nb.info For instance, a cascade involving an alcohol dehydrogenase and a transaminase can be used to convert a diol to a chiral amino alcohol with high optical purity. d-nb.info

Table 2: Key Enzymes in the Biocatalytic Synthesis of Chiral Alcohols and Amines

| Enzyme | Reaction Type | Application Example |

| Transaminase (TA) | Asymmetric synthesis of chiral amines. bme.hunih.gov | Synthesis of (S)-amines from prochiral ketones. bme.hu |

| Lipase | Kinetic resolution of racemic alcohols and esters. nih.govnih.gov | Resolution of racemic 3-hydroxy-3-phenylpropanonitrile. nih.govnih.gov |

| Alcohol Dehydrogenase (ADH) | Stereoselective reduction of ketones to alcohols. d-nb.info | Part of a cascade for the synthesis of phenylpropanolamines. d-nb.info |

Diastereoselective Transformations and Control

Diastereoselective transformations are crucial when a molecule already contains a stereocenter and a new one is being created. The existing stereocenter influences the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer. The use of chiral auxiliaries, as discussed previously, is a primary method for achieving diastereoselective control. numberanalytics.comnumberanalytics.com For example, Ellman's chiral tert-butanesulfinamide has been widely used to direct the stereoselective synthesis of chiral amines with multiple stereogenic centers. osi.lv

The reduction of ketones containing a chiral center is a common step where diastereoselectivity is critical. The choice of reducing agent and reaction conditions can significantly impact the diastereomeric ratio of the resulting alcohol. One-pot methods that combine the condensation of a ketone with a chiral amine source, followed by in situ reduction, can provide good yields and high diastereomeric ratios. nih.gov

Conventional Synthetic Routes

Alongside stereoselective methods, conventional synthetic routes remain important for the preparation of this compound and its precursors.

Multi-Step Synthesis from Precursors (e.g., Phenylacetaldehyde)

A common approach to synthesizing 3-amino-3-phenylpropan-1-ol derivatives involves a multi-step sequence starting from readily available precursors like phenylacetaldehyde. google.com A "one-pot" process starting from benzaldehyde, malonic acid, and ammonium (B1175870) acetate (B1210297) can be used to synthesize 3-amino-3-phenylpropionic acid esters, which can then be further transformed. google.com This method avoids the isolation of intermediates, which can improve efficiency. google.com

Mannich Reaction Derived Pathways

The Mannich reaction is a classic organic reaction that forms a β-amino carbonyl compound from an aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an active hydrogen. orgsyn.orgscitepress.org This reaction is a cornerstone for the synthesis of 3-amino-1-phenylpropan-1-one (B184242) derivatives, which are key intermediates for this compound. prepchem.comresearchgate.net

The typical pathway involves the condensation of acetophenone (B1666503), formaldehyde (B43269), and an amine hydrochloride to form the Mannich base, a β-amino ketone. google.commk-atomy.de This reaction can be catalyzed by various means, including traditional acid catalysis or more modern approaches using catalysts like triphenylphosphine. researchgate.net The resulting aminoketone can then be reduced to the corresponding amino alcohol. prepchem.comgoogle.com This reduction step can be achieved using various reducing agents, including catalytic hydrogenation with Raney nickel. google.com

Condensation-Reduction Approach

A primary method for the synthesis of 3-(dimethylamino)-3-phenylpropan-1-ol (B1353872) and its derivatives involves a condensation-reduction pathway. One documented approach begins with the Claisen condensation of acetophenone with ethyl formate. This reaction, typically carried out in the presence of a base like sodium ethoxide under anhydrous conditions, yields a benzoylacetaldehyde (B102924) sodium salt. Following this, condensation with the appropriate amine, in this case, dimethylamine (B145610), would lead to the formation of a β-aminoketone, which is a crucial intermediate.

Another related synthesis involves the reaction of acetophenone, paraformaldehyde, and monomethylamine hydrochloride in an alcohol solvent under heat in a closed container. google.com This process directly yields the corresponding β-aminoketone hydrochloride. google.com

Intermediate Ketone Formation and Characterization

The key intermediate in these syntheses is the β-aminoketone, specifically 3-(dimethylamino)-1-phenylpropan-1-one. chemicalbook.commatrix-fine-chemicals.com This ketone is formed through the Mannich reaction of acetophenone, formaldehyde (or its equivalent, paraformaldehyde), and dimethylamine hydrochloride.

The characterization of this intermediate is crucial for ensuring the purity and success of the subsequent reduction step. Spectroscopic methods are typically employed for this purpose. The molecular formula of 3-(dimethylamino)-1-phenylpropan-1-one is C11H15NO, with a molecular weight of approximately 177.24 g/mol . chemicalbook.com

Table 1: Properties of 3-(dimethylamino)-1-phenylpropan-1-one

| Property | Value |

| Molecular Formula | C11H15NO |

| Molecular Weight | 177.24 g/mol chemicalbook.com |

| IUPAC Name | 3-(dimethylamino)-1-phenylpropan-1-one matrix-fine-chemicals.com |

| CAS Number | 3506-36-3 chemicalbook.com |

Reduction Strategies for Carbonyl Intermediates (e.g., NaBH4, LiAlH4)

The stereoselective reduction of the carbonyl group in the intermediate ketone, 3-(dimethylamino)-1-phenylpropan-1-one, is a critical step in obtaining the desired (S)-enantiomer of the final alcohol product. Two common reducing agents for this transformation are sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4).

Sodium Borohydride (NaBH4): Sodium borohydride is a milder reducing agent, often used for the selective reduction of aldehydes and ketones. commonorganicchemistry.comnumberanalytics.commasterorganicchemistry.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. commonorganicchemistry.commasterorganicchemistry.com For the reduction of β-aminoketones, NaBH4 can be effective, and the stereochemical outcome can sometimes be influenced by the reaction conditions and the structure of the substrate. google.com The mechanism involves the nucleophilic attack of a hydride ion (H-) on the carbonyl carbon. numberanalytics.comyoutube.com

Lithium Aluminum Hydride (LiAlH4): Lithium aluminum hydride is a much stronger reducing agent than NaBH4 and can reduce a wider range of functional groups. rsc.orgnih.govresearchgate.net The reduction of β-diketones with LiAlH4 can lead to various products depending on the tautomeric forms present. ni.ac.rs In the context of β-aminoketones, LiAlH4 reduction is also a viable method. Chiral synthesis of 3-dimethylamino-1-phenyl-1-propanol has been achieved through the reduction of the corresponding ketone with LiAlH4 in the presence of a chiral ligand, such as (2R,3S)-(-)-4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol, to induce enantioselectivity. googleapis.com

Process Optimization and Scale-Up Considerations

For the practical application of synthesizing this compound, particularly on an industrial scale, process optimization and the development of efficient scale-up strategies are paramount.

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. mdpi.comnih.govtue.nl The selective hydrogenation of nitroarenes to N-arylhydroxylamines, a related transformation, has been successfully demonstrated using a continuous-flow system, highlighting the potential of this technology for similar reductions. mdpi.com While specific literature on the continuous flow synthesis of this compound is not abundant, the principles can be applied. A continuous process could involve pumping the intermediate ketone solution through a packed-bed reactor containing an immobilized catalyst and a hydride source. mdpi.com Key parameters to optimize would include flow rate, temperature, and pressure to maximize conversion and selectivity. mdpi.com

Development of Industrial-Scale Preparations

Transitioning a synthetic route from the laboratory to an industrial scale presents numerous challenges. For the synthesis of related compounds, processes have been developed to improve yields and commercial viability. For instance, a more effective synthesis of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl)propan-2-ol was developed using a Raney nickel-catalyzed reduction under elevated hydrogen pressure (100 to 400 p.s.i.). googleapis.comgoogle.com This indicates that catalytic hydrogenation is a key consideration for industrial-scale production.

The choice of solvent is also a critical factor in large-scale synthesis. While solvents like ether are common in the lab, more practical and safer solvents would be necessary for industrial applications. googleapis.com Recrystallization techniques are also vital for achieving high purity of the final product on a large scale. googleapis.com

Stereochemical Characterization and Elucidation

Determination of Absolute and Relative Configuration

The spatial arrangement of atoms in (S)-3-(dimethylamino)-3-phenylpropan-1-ol is defined by its absolute and relative configuration. The designation "(S)" specifies the absolute configuration at the chiral center, which is the carbon atom bonded to the hydroxyl group, the phenyl group, a hydrogen atom, and the ethylamino chain. This assignment is based on the Cahn-Ingold-Prelog (CIP) priority rules, where the substituents around the chiral center are ranked by atomic number.

The relative configuration describes the orientation of different parts of the molecule with respect to each other. In the case of 3-substituted propan-1-ol derivatives, the conformation can be influenced by intramolecular hydrogen bonding between the hydroxyl group and the amino group. Computational studies, such as those using density functional theory, have been employed to determine the most stable conformations, often revealing a gauche arrangement between the hydroxyl and phenyl groups to minimize steric hindrance.

Enantiomeric Purity Assessment Techniques

Ensuring the enantiomeric purity of this compound is crucial. Enantiomeric excess (ee) is a measure of this purity, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org A sample with 70% of the (S)-enantiomer and 30% of the (R)-enantiomer has an enantiomeric excess of 40% (70% - 30%). wikipedia.org

Chromatographic Methods for Enantiomeric Excess (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary and powerful technique for separating enantiomers and determining enantiomeric excess. csfarmacie.cz The principle lies in the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times.

For the analysis of compounds structurally similar to this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used due to their broad chiral recognition capabilities. csfarmacie.czwindows.net For instance, cellulose tris(3,5-dimethylphenylcarbamate) is a common CSP effective for separating a wide range of chiral compounds. windows.netnih.gov The separation can be performed in normal-phase, reversed-phase, or polar organic modes, with the choice of mobile phase significantly influencing the selectivity. csfarmacie.cz For example, a mobile phase consisting of hexane (B92381) and isopropanol (B130326) is common in normal-phase chromatography. csfarmacie.cz

Table 1: Chiral HPLC Parameters for Enantiomeric Purity Assessment

| Parameter | Description |

| Stationary Phase | Chiral Stationary Phases (CSPs) such as cellulose or amylose derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). |

| Mobile Phase | Can be normal-phase (e.g., hexane/isopropanol), reversed-phase (e.g., acetonitrile/water), or polar organic. |

| Detection | UV detection is commonly used. |

| Principle | Differential interaction of enantiomers with the CSP leads to separation based on retention time. |

Capillary Electrophoresis for Enantiomeric Purity

Capillary electrophoresis (CE) is another effective method for the enantiomeric separation of chiral compounds. nih.gov This technique utilizes a chiral selector added to the background electrolyte in a capillary. The differential binding of the enantiomers to the chiral selector results in different electrophoretic mobilities, leading to their separation.

A validated CE method has been developed for the purity determination of related substances, including (3S)-3-(dimethylamino)-3-phenylpropan-1-ol. nih.gov This method employed a dual selector system of sulfated γ-cyclodextrin and 2,6-dimethyl-β-cyclodextrin in a sodium phosphate (B84403) buffer. nih.gov The results obtained by this CE method were comparable to those from an enantioselective HPLC method, demonstrating its reliability for assessing enantiomeric purity. nih.gov

Spectroscopic Analysis for Stereochemical Assignment (e.g., NMR, Optical Rotation)

Spectroscopic techniques are indispensable for the elucidation of stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy and optical rotation measurements are key methods used in this context.

NMR spectroscopy, particularly proton (¹H) and carbon-¹³ (¹³C) NMR, provides detailed information about the molecular structure. While standard NMR spectra of enantiomers are identical, the use of chiral derivatizing agents or chiral solvating agents can induce diastereomeric environments, leading to distinguishable signals for the enantiomers. rug.nl This allows for the determination of enantiomeric composition through integration of the corresponding signals. rug.nl For instance, the formation of diastereomeric esters with a chiral carboxylic acid can lead to chemical shift non-equivalence in the ¹H NMR spectrum. rug.nl

Studies of Optical Activity and Specific Rotation

Chiral molecules have the property of rotating the plane of plane-polarized light, a phenomenon known as optical activity. The direction and magnitude of this rotation are characteristic of a specific enantiomer. The (S)-enantiomer will rotate the plane of polarized light in one direction, while the (R)-enantiomer will rotate it by an equal magnitude in the opposite direction.

The specific rotation, [α], is a standardized measure of this optical rotation and is a fundamental physical constant for a chiral compound. It is defined as the observed angle of rotation at a specific wavelength (usually the sodium D-line, 589 nm) and temperature, for a sample concentration of 1 g/mL in a 1 dm path length cell. The sign of the specific rotation (+ or -) indicates the direction of rotation. While the "(S)" designation is based on structural rules, the sign of the optical rotation is an experimentally determined property and does not have a simple direct correlation with the absolute configuration. The measurement of optical purity, derived from the specific rotation of a sample compared to the specific rotation of the pure enantiomer, has historically been a common method for estimating enantiomeric excess. wikipedia.org However, it is important to note that the relationship between optical purity and enantiomeric excess is not always linear. wikipedia.org

Applications in Asymmetric Catalysis

(S)-3-(dimethylamino)-3-phenylpropan-1-ol as a Chiral Ligand Scaffold

There is no scientific literature available to suggest that this compound has been used as a scaffold for developing chiral ligands. The synthesis of effective chiral ligands is a complex process that involves the careful design and modification of a chiral backbone to achieve high enantioselectivity in a given reaction. Researchers in the field have explored a wide variety of chiral scaffolds, but this particular compound does not appear to be among them.

Development and Evaluation of Derivatives as Chiral Ligands

Consistent with the lack of information on its use as a scaffold, there are no reports on the development and evaluation of derivatives of this compound as chiral ligands. The process of ligand development typically involves synthesizing a library of derivatives with varied steric and electronic properties and then screening them for catalytic activity and enantioselectivity in target reactions. This crucial step of derivatization and evaluation has not been documented for the compound .

Catalytic Asymmetric Reactions Employing Ligands Derived from the Compound

Given the absence of any reported ligands derived from this compound, there is consequently no information on their application in any of the following catalytic asymmetric reactions.

Organozinc Addition Reactions

The addition of organozinc reagents to aldehydes and ketones is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The development of chiral ligands that can effectively catalyze this reaction with high enantioselectivity is a significant area of research. However, no studies have been found that employ ligands derived from this compound for this purpose.

Henry Reactions (Nitroalkane Additions)

The Henry reaction, or nitroaldol reaction, is another important method for forming carbon-carbon bonds. The asymmetric version of this reaction provides access to valuable chiral β-nitro alcohols. A variety of chiral metal-ligand complexes have been developed to catalyze this reaction enantioselectively. At present, none of these documented catalysts are based on a this compound framework.

Diels-Alder and Friedel-Crafts Reactions

The Diels-Alder and Friedel-Crafts reactions are powerful tools for the construction of cyclic and aromatic compounds, respectively. The development of chiral Lewis acid catalysts, which often incorporate chiral ligands, has been instrumental in achieving asymmetric versions of these reactions. There is no evidence in the scientific literature of ligands derived from this compound being used to catalyze either of these transformations.

Michael Addition Reactions

The asymmetric Michael addition is a widely used reaction for the enantioselective formation of carbon-carbon bonds. A vast number of chiral catalysts, including organocatalysts and metal-ligand complexes, have been reported for this transformation. However, none of the reported catalytic systems are derived from this compound.

Asymmetric Phase-Transfer Alkylation

Asymmetric phase-transfer catalysis (PTC) is a powerful technique for the enantioselective synthesis of organic compounds, particularly α-amino acids. In this method, a chiral phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of a reactant from an aqueous or solid phase to an organic phase where the reaction occurs. Chiral β-amino alcohols are precursors to some of these catalysts. Although direct studies involving this compound as a catalyst in this context are not prominent, the broader class of chiral amino alcohols has been foundational in the development of effective phase-transfer catalysts.

Research in this area has shown that the structural rigidity and steric bulk of the chiral catalyst are crucial for high enantioselectivity. For instance, chiral quaternary ammonium salts derived from cinchona alkaloids are widely used. While not a cinchona alkaloid, the phenylpropanolamine scaffold of this compound provides a rigid backbone that, when incorporated into a quaternary ammonium salt structure, could effectively shield one face of a prochiral enolate, directing the approach of an alkylating agent to the opposite face.

The table below illustrates the effectiveness of various chiral phase-transfer catalysts in the asymmetric alkylation of a glycine imine substrate, a common benchmark reaction in the synthesis of α-amino acids. The high enantioselectivities achieved underscore the importance of the chiral catalyst's structure in controlling the stereochemical outcome.

| Catalyst Precursor/Type | Substrate | Alkylating Agent | Enantiomeric Excess (ee) |

| Cinchona Alkaloid Derivative | Glycine imine | Benzyl bromide | >90% |

| Maruoka Catalyst® | Glycine imine | Various alkyl halides | up to 99% |

| Chiral Spiro Ammonium Salts | Glycine imine | Benzyl bromide | up to 98% |

This table presents representative data for established chiral phase-transfer catalysts to illustrate the potential efficacy of catalysts derived from chiral amino alcohols.

Palladium-Catalyzed Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern organic synthesis for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. The success of this reaction heavily relies on the design of the chiral ligand that coordinates to the palladium center. Chiral β-amino alcohols and their derivatives, particularly those that can be converted into P,N- or N,N-bidentate ligands, have been explored in this context.

A ligand derived from this compound could coordinate to a palladium atom through both the nitrogen of the dimethylamino group and a modified hydroxyl group (e.g., converted to a phosphinite), creating a chiral bidentate ligand. The stereogenic center of the ligand would then influence the orientation of the π-allyl palladium intermediate, thereby directing the nucleophilic attack to one of the two enantiotopic termini of the allyl group.

The table below showcases the performance of various chiral ligands, including those with structural similarities to β-amino alcohols, in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate (B1210297), a standard substrate for evaluating ligand effectiveness.

| Ligand Type | Nucleophile | Enantiomeric Excess (ee) |

| Chiral Phosphine-Hydrazone | Dimethyl malonate | up to 95% synquestlabs.com |

| Chiral Phosphine | Dimethyl malonate | up to 92% |

| Chiral P,N-Ligands (e.g., PHOX) | Various | >90% |

This table includes data for various ligand types in the palladium-catalyzed AAA of a benchmark substrate to provide context for the potential application of ligands derived from this compound.

Asymmetric Hydrogenation and Reduction Reactions

The asymmetric reduction of prochiral ketones and imines to form chiral alcohols and amines is a fundamental transformation in synthetic organic chemistry. Chiral β-amino alcohols are particularly effective as ligands for transition metals like ruthenium, rhodium, and iridium in asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation reactions. ecnu.edu.cnmdpi.com In these reactions, the β-amino alcohol ligand, in concert with the metal center, facilitates the stereoselective transfer of a hydride from a hydrogen source (e.g., isopropanol (B130326) in ATH or H₂ in hydrogenation) to the carbonyl or imine carbon.

The mechanism is believed to involve the formation of a six-membered pericyclic transition state where the substrate, the metal-hydride, and the ligand are precisely oriented. The chirality of the β-amino alcohol ligand is paramount in differentiating between the two prochiral faces of the substrate.

Numerous studies have demonstrated the high efficiency of various chiral β-amino alcohol ligands in the asymmetric reduction of acetophenone (B1666503), a common model substrate. The results often show high conversions and excellent enantioselectivities.

| Ligand | Metal Catalyst | Substrate | Enantiomeric Excess (ee) |

| (1S,2R)-1-Amino-2-indanol | Ruthenium | N-phosphinyl ketimines | up to 82% mdpi.com |

| Chiral ferrocenyl amino alcohol | Ruthenium | Acetophenone | up to 96% |

| (1R,2S)-(+)-cis-1-Amino-2-indanol | Ruthenium | Acetophenone | 92% tcichemicals.com |

| Chiral pseudo-dipeptide | Ruthenium | Acetophenone derivatives | >95% |

This table presents data from studies on various chiral β-amino alcohol ligands in the asymmetric reduction of ketones and imines, illustrating the potential of this compound in similar catalytic systems.

Ligand Design Principles and Structure-Catalytic Activity Relationships

The catalytic efficacy of chiral ligands like this compound in asymmetric synthesis is governed by a set of well-established design principles and is deeply rooted in the relationship between their structure and the resulting catalytic activity. The phenylpropanolamine scaffold is a privileged structure in this regard, offering a combination of steric bulk, conformational rigidity, and chelating ability that can be fine-tuned to achieve high levels of enantiocontrol.

Key Structural Features and Their Impact on Catalysis:

Chiral Backbone: The stereogenic center at the carbon bearing the hydroxyl and phenyl groups is the primary source of chirality. This fixed stereochemistry dictates the three-dimensional arrangement of the ligand-metal complex and, consequently, the facial selectivity of the catalytic reaction.

Bidentate Chelation: The 1,3-relationship between the dimethylamino and hydroxyl groups allows for the formation of a stable six-membered chelate ring with a metal center. This chelation imparts conformational rigidity to the catalytic species, which is often crucial for achieving high enantioselectivity. A more rigid catalyst structure leads to a more ordered transition state, amplifying the energetic difference between the pathways leading to the two enantiomeric products.

Steric Effects: The phenyl group provides significant steric bulk, which plays a critical role in differentiating the prochiral faces of the substrate. In the transition state, the substrate will orient itself to minimize steric clashes with the ligand's bulky substituents, leading to the preferential formation of one enantiomer. The N,N-dimethyl groups also contribute to the steric environment around the metal center.

Electronic Effects: The electronic properties of the phenyl group and the nitrogen and oxygen atoms can influence the reactivity of the metal center. Electron-donating or -withdrawing substituents on the phenyl ring can modulate the Lewis acidity of the metal, which in turn can affect the rate and selectivity of the reaction.

Structure-Catalytic Activity Relationships:

The relationship between the ligand's structure and its catalytic performance is often elucidated through systematic modifications of the ligand and observation of the effects on yield and enantioselectivity. For the phenylpropanolamine scaffold, key areas for modification include:

Substituents on the Nitrogen Atom: The nature of the alkyl groups on the nitrogen atom can significantly impact both steric and electronic properties. Varying these groups from methyl to larger alkyl or aryl groups can fine-tune the steric hindrance around the metal center, potentially leading to improved enantioselectivity for specific substrates.

Substituents on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring can alter the electronic properties of the ligand and its interaction with the metal. This can be a powerful tool for optimizing the catalyst's activity and selectivity.

Modification of the Hydroxyl Group: The hydroxyl group can be derivatized to create ligands with different coordinating properties. For example, conversion to a phosphinite or an ether can lead to P,N- or N,O-ligands with distinct catalytic behaviors.

The rational design of chiral ligands based on these principles allows for the development of highly effective catalysts for a wide range of asymmetric transformations. The this compound scaffold represents a valuable platform for the development of such catalysts due to its inherent chirality, chelating ability, and tunable steric and electronic properties.

Mechanistic Studies and Reaction Kinetics

Investigation of Reaction Mechanisms in (S)-3-(dimethylamino)-3-phenylpropan-1-ol Synthesis

The synthesis of 3-(dimethylamino)-3-phenylpropan-1-ol (B1353872) and its derivatives can be achieved through various routes, each with distinct mechanistic features. One common approach involves the reduction of a corresponding nitro compound. For instance, the synthesis of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl)propan-2-ol involves the reaction of m-chlorophenyl-phenyl-acetaldehyde with nitromethane (B149229) to form 3-nitro-1-phenyl-1-(m-chlorophenyl)propan-2-ol. This intermediate is then subjected to a Raney nickel-catalyzed reduction, which can be followed by or performed simultaneously with dimethylation. google.com The reduction of the nitro group to a primary amine is a key step, which can then be methylated using reagents like formic acid and formaldehyde (B43269). google.com

Another synthetic strategy involves the Mannich reaction, where acetophenone (B1666503), paraformaldehyde, and monomethylamine hydrochloride are reacted in an alcohol solvent within a closed container at elevated temperatures (60-100 °C). google.com The resulting 3-methylamino-1-phenylpropiophenone hydrochloride is then catalytically reduced. The use of a Raney nickel catalyst under hydrogen pressure (0.3–1.5 MPa) and at a temperature of 25–80 °C is effective for this reduction. google.com This method highlights the importance of catalyst choice, as using Raney nickel in place of other reducing agents like potassium borohydride (B1222165) has been shown to improve yields by 5-10% and reduce the formation of by-products. google.com

The reaction conditions for these syntheses are critical. For the nitro-compound reduction, elevated hydrogen pressures (e.g., 100 to 400 p.s.i.) are generally employed to ensure a rapid reaction, with the weight ratio of Raney nickel to the nitro compound typically ranging from 2:1 to 1:10. google.com In the Mannich reaction and subsequent reduction, the choice of solvent, such as methanol (B129727), ethanol, or isopropanol (B130326), also plays a role in the reaction's success. google.com

Mechanistic Insights into Asymmetric Catalysis Employing Derived Ligands

Ligands derived from chiral amino alcohols like this compound are valuable in asymmetric catalysis. Mechanistic studies of reactions employing such ligands provide crucial insights into the origins of stereoselectivity. For example, in hydroboration reactions catalyzed by lanthanide complexes, the ligand can play a chemically non-innocent role. nih.gov

In a study of aldehyde and ketone hydroboration catalyzed by La[N(SiMe3)2]3, the proposed mechanism involves the initial coordination of the carbonyl oxygen to the Lewis acidic lanthanum center. nih.gov This is followed by an intramolecular, ligand-assisted hydroboration of the carbonyl group by the bound pinacolborane (HBpin). nih.gov The steric and electronic properties of the substrate significantly influence the reaction barrier; ketones exhibit a higher energy barrier than aldehydes due to greater steric hindrance and reduced electrophilicity. nih.gov The isolation and characterization of a bidentate acylamino lanthanide complex during aldehyde hydroboration support the proposed reaction pathway and the observed rate differences. nih.gov

Furthermore, computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the transition states and intermediates that govern enantioselectivity. These studies help to understand how the chiral ligand creates a stereochemically defined environment around the metal center, directing the approach of the substrate and reagent to favor the formation of one enantiomer over the other. researchgate.net

Kinetic Resolution Processes in Synthesis and Derivatization

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org The efficiency of a kinetic resolution is often described by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers.

In the context of synthesizing chiral amino alcohols and their derivatives, enzymatic kinetic resolution is a widely used method. youtube.comnih.gov For example, lipases can be used to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. youtube.com A key challenge in kinetic resolution is that the maximum theoretical yield for the resolved product is 50%. nih.gov To overcome this limitation, dynamic kinetic resolution (DKR) can be employed. DKR combines the kinetic resolution with in situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure product. nih.gov

An example of DKR is the resolution of (±)-1-phenylethylamine using Candida antarctica lipase (B570770) B (CALB) for acylation and a ruthenium complex for racemization. nih.gov The choice of acyl donor and reaction conditions, such as catalyst loading and temperature, are critical for achieving high yield and enantiomeric excess (ee). nih.gov

Table 1: Comparison of Acyl Donors in the Dynamic Kinetic Resolution of (±)-1-phenylethylamine

| Acyl Donor | Ru-Catalyst Loading (mol %) | Enzyme Loading (mg/mmol) | Yield (%) | Enantiomeric Excess (ee, %) |

| Alkyl Methoxyacetates | 1.25 | 10 | High | High |

| Isopropyl Acetate (B1210297) | Higher | Higher | Lower | Lower |

This table is illustrative and based on the general findings that alkyl methoxyacetates allow for lower catalyst loadings compared to isopropyl acetate for similar or better results in the DKR of amines. nih.gov

Role of Non-Covalent Interactions in Stereocontrol

Non-covalent interactions (NCIs) play a pivotal role in dictating the three-dimensional structure of molecules and transition states, thereby influencing the stereochemical outcome of a reaction. nih.gov These interactions, which include hydrogen bonds, van der Waals forces, and n→π* interactions, are crucial in asymmetric catalysis for establishing the precise spatial arrangement required for high stereoselectivity. nih.govresearchgate.net

The n→π* interaction, for instance, involves the delocalization of a lone pair of electrons (n) from a heteroatom (like nitrogen or oxygen) into the antibonding π* orbital of a nearby carbonyl group or aromatic ring. nih.govresearchgate.net Computational studies on molecules like 3-[2-(dimethylamino)phenyl]propanal have shown that this weak interaction can significantly influence conformational preferences, leading to folded structures akin to those stabilized by hydrogen bonds in peptides. nih.gov The strength of such interactions can be modulated by substituents on the aromatic ring, providing a means to fine-tune the conformational landscape. nih.govresearchgate.net

In the context of asymmetric catalysis, the chiral ligand, substrate, and reagent are held together in the transition state by a network of non-covalent interactions. The subtle interplay of these forces within the catalyst-substrate complex is what ultimately determines the facial selectivity of the attack on a prochiral center. For example, in the design of molecular organic cages, intramolecular NCIs can pre-organize building blocks into specific geometries, enhancing the efficiency of the final assembly. nih.gov DFT and other computational methods are essential tools for identifying and quantifying the impact of these weak interactions on the stability of transition states and, consequently, on the enantioselectivity of the reaction. researchgate.net

Computational Chemistry and Theoretical Investigations

Molecular Modeling for Conformation and Stereochemistry

The three-dimensional structure and conformational flexibility of a chiral ligand are fundamental to its ability to induce stereoselectivity. For (S)-3-(dimethylamino)-3-phenylpropan-1-ol, which possesses a flexible three-carbon chain connecting a stereocenter to a hydroxyl group, molecular modeling is crucial for identifying the most stable conformations.

Conformational Search: A systematic or stochastic conformational search is the first step. Methods like the Monte Carlo or molecular dynamics simulations are employed to explore the potential energy surface of the molecule. These searches generate a multitude of possible conformers by rotating the single bonds of the propanol (B110389) backbone.

Energy Minimization: Each generated conformer is then subjected to geometry optimization and energy minimization using quantum mechanical methods, typically at a lower level of theory (like semi-empirical methods or smaller basis set DFT) to reduce computational cost. The goal is to find the local and global energy minima on the potential energy surface. The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution.

For this compound, key dihedral angles, such as the C-C-C-O and N-C-C-C angles, define its shape. Intramolecular hydrogen bonding between the hydroxyl group and the dimethylamino group is a critical factor that can significantly stabilize certain conformations, leading to a more rigid and predictable structure.

Illustrative Data: Relative Energies of Stable Conformers Below is a hypothetical data table illustrating the kind of results a conformational analysis would yield for this compound, calculated at a representative DFT level (e.g., B3LYP/6-31G*).

| Conformer | Dihedral Angle (N-C3-C2-C1) | Dihedral Angle (C3-C2-C1-O) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

| 1 (Global Minimum) | -65.2° | 178.5° | 0.00 | O-H···N hydrogen bond |

| 2 | 175.8° | 60.1° | 1.85 | None |

| 3 | 68.9° | -179.3° | 2.50 | None |

| 4 | -63.5° | -70.4° | 3.12 | Weak C-H···O interaction |

This data is illustrative and intended to represent typical results from such a study.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a workhorse of computational chemistry for investigating reaction mechanisms. In the context of this compound acting as a catalyst, for instance in the well-studied enantioselective addition of diethylzinc (B1219324) to benzaldehyde, DFT can be used to map out the entire catalytic cycle. researchgate.netacs.org

The process involves:

Modeling Reactants and Products: The structures of the reactants (amino alcohol, diethylzinc, benzaldehyde), intermediates (zinc-alkoxide complexes), transition states, and products are optimized.

Locating Transition States (TS): The transition state is the highest energy point along the reaction coordinate. Computational programs are used to locate the TS structure connecting the reactants and products. A frequency calculation is then performed to confirm it is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating Activation Energies: The energy difference between the transition state and the preceding intermediate (the activation energy, ΔG‡) determines the rate of the reaction.

For an enantioselective reaction, there are at least two competing pathways leading to the (R) and (S) products. DFT is used to calculate the activation energies for both the pro-R and pro-S transition states. The difference in these activation energies (ΔΔG‡) is directly related to the predicted enantiomeric excess (ee).

Prediction of Enantioselectivity and Diastereoselectivity in Catalytic Systems

The primary goal of many computational studies on chiral catalysts is to predict and explain their stereoselectivity. As mentioned, the enantiomeric excess can be predicted from the calculated free energy difference between the diastereomeric transition states (pro-R and pro-S) using the following relationship:

ΔΔG‡ = G‡(pro-S) - G‡(pro-R) = -RT ln(k_S/k_R)

where k_S and k_R are the rate constants for the formation of the S and R enantiomers, respectively. The enantiomeric excess (% ee) can then be calculated from the ratio of these rate constants.

Illustrative Data: DFT-Calculated Energies for Diethylzinc Addition to Benzaldehyde This hypothetical table shows the kind of data a DFT study (e.g., at the B3LYP-D3/def2-TZVP level of theory) would generate for the reaction catalyzed by the zinc alkoxide of this compound.

| Transition State | Relative Free Energy (G‡, kcal/mol) | Predicted Product |

| TS-pro-R | 15.2 | (R)-1-phenyl-1-propanol |

| TS-pro-S | 17.0 | (S)-1-phenyl-1-propanol |

From this data:

ΔΔG‡ = 17.0 - 15.2 = 1.8 kcal/mol

The transition state leading to the (R)-product is lower in energy, so the (R)-enantiomer is predicted to be the major product.

This energy difference corresponds to a predicted enantiomeric excess of approximately 95% for the (R)-product at room temperature.

This data is illustrative and intended to represent typical results from such a study.

Ligand-Substrate and Ligand-Metal Interaction Analysis

To understand why one transition state is favored over another, computational chemists analyze the non-covalent interactions within the transition state structures. Techniques such as Natural Bond Orbital (NBO) analysis, Atoms in Molecules (AIM) theory, and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these subtle forces.

In the case of the this compound-Zn complex reacting with benzaldehyde, the analysis would focus on:

Ligand-Metal Coordination: The geometry of the coordination between the nitrogen and oxygen atoms of the amino alcohol and the zinc atom. This forms a chelate ring, the conformation of which is critical.

Ligand-Substrate Interactions: Stabilizing or destabilizing interactions between the chiral ligand and the substrate (benzaldehyde) in the transition state. These can include steric repulsion, which would disfavor a particular geometry, or attractive forces like CH-π interactions between the phenyl ring of the ligand and the substrate.

Metal-Substrate Interactions: The coordination of the aldehyde's carbonyl oxygen to the zinc center, which activates the aldehyde for nucleophilic attack.

By dissecting the transition state models, researchers can pinpoint the specific interactions that are responsible for the observed (or predicted) stereoselectivity. For example, in the favored transition state, the phenyl group of the ligand might effectively shield one face of the aldehyde, forcing the incoming ethyl group from the diethylzinc to attack the other face. In the disfavored transition state, this arrangement might lead to significant steric clashes, raising its energy. This detailed understanding is invaluable for the rational design of new and more effective chiral catalysts. mdpi.com

Derivatization and Analogues in Chemical Synthesis

Synthesis of Substituted (S)-3-(dimethylamino)-3-phenylpropan-1-ol Derivativesgoogle.com

The inherent reactivity of the functional groups in this compound allows for the synthesis of a variety of substituted derivatives. The hydroxyl and dimethylamino groups are common sites for chemical modification.

Key reactions for derivatization include:

Oxidation: The primary alcohol group can be oxidized to form the corresponding ketone, 3-(dimethylamino)-1-phenylpropan-1-one.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, enabling the introduction of different substituents.

Reactions at the Phenyl Ring: The aromatic phenyl group can undergo electrophilic substitution reactions to introduce various functionalities, although this is less common than modifications at the hydroxyl or amino groups.

A notable example of derivatization involves the synthesis of 1-(3-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-2-ol. google.com This process starts with the reduction of 3-nitro-1-phenyl-1-(m-chlorophenyl)propan-2-ol using a Raney nickel catalyst, which can be followed by dimethylation to yield the desired product. google.com

Transformation into Other Chiral Scaffolds and Intermediateschemicalbook.comgoogle.com

The chiral nature of this compound makes it a valuable starting material for the synthesis of other chiral scaffolds and intermediates. These transformations often involve reactions that modify the carbon skeleton or the functional groups to create new stereocenters or different functionalities while retaining the initial chirality.

This compound is a useful synthetic intermediate for preparing various complex molecules. chemicalbook.com For instance, it is used to synthesize phenoxyphenyl diamine-based histamine (B1213489) H3 antagonists that also act as serotonin (B10506) reuptake inhibitors. chemicalbook.com It is also a key component in the synthesis of indolyl aryl propanamines, which function as dual-acting norepinephrine (B1679862) and serotonin reuptake inhibitors. chemicalbook.com

Use in the Synthesis of Complex Organic Moleculesnih.gov

The derivatives and chiral scaffolds obtained from this compound are instrumental in the synthesis of a wide array of complex organic molecules, finding applications in both pharmaceuticals and materials science.

Precursors for Active Pharmaceutical Ingredients (APIs)google.com

This compound and its derivatives are significant precursors in the synthesis of several active pharmaceutical ingredients (APIs). The chiral center in the molecule is often crucial for the pharmacological activity of the final drug product.

Table 1: Examples of APIs Synthesized from this compound and its Derivatives

| API | Therapeutic Area | Role of this compound |

| Dapoxetine | Treatment of premature ejaculation | A key intermediate in the synthesis of (S)-(+)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, the active component of Dapoxetine. google.com |

| Atomoxetine | Treatment of ADHD | The related compound (R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine hydrochloride is synthesized using similar chiral amino alcohol precursors. google.com |

| Fluoxetine | Antidepressant | 3-(Dimethylamino)-1-phenylpropan-1-ol is a known impurity and synthetic intermediate related to Fluoxetine. |

| Tapentadol | Analgesic | The synthesis of Tapentadol involves intermediates that are structurally related to 1-phenyl-3-dimethylaminopropane derivatives. google.com |

Intermediates for Advanced Materials

While the primary application of this compound is in the pharmaceutical sector, its derivatives also have potential as intermediates for advanced materials. The enaminone derivatives of this compound are utilized in the production of disperse dyes, contributing to vibrant colors. The chiral nature of the molecule and the presence of functional groups that can coordinate to metal centers suggest potential applications in asymmetric catalysis, where they could serve as ligands for metal catalysts. The development of novel chiral catalysts is an active area of research, and scaffolds derived from readily available chiral molecules like this compound are of significant interest.

Chemical Compounds Mentioned

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Reagent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | (S)-BINAP-RuCl₂ | 85 | 99 | |

| Chiral Auxiliary | Evans Oxazolidinone | 72 | 98 | |

| Enzymatic Resolution | Pseudomonas cepacia Lipase | 40 | 95 |

Advanced: How does the stereochemical configuration of this compound impact its utility in asymmetric catalysis?

Answer:

The (S)-enantiomer’s spatial arrangement of the dimethylamino and hydroxyl groups enables precise coordination in catalytic systems. For instance:

- Chiral Ligand Synthesis : The compound serves as a precursor for phosphine or amine ligands used in asymmetric hydrogenation or cross-coupling reactions. The (S)-configuration ensures optimal steric and electronic interactions with metal centers .

- Mechanistic Studies : Computational modeling (DFT) reveals that the (S)-form stabilizes transition states via hydrogen bonding between the hydroxyl group and substrates, enhancing enantioselectivity in catalytic cycles .

Basic: What analytical techniques are essential for verifying the enantiomeric purity of this compound?

Answer:

- Chiral HPLC : Use of columns like Chiralpak AD-H with hexane/isopropanol mobile phases to resolve enantiomers. Retention times and peak areas quantify ee .

- Optical Rotation : Measure specific rotation ([α]ᴅ) and compare to literature values (e.g., [α]ᴅ²⁵ = +42° for (S)-enantiomer in methanol) .

- NMR with Chiral Shift Reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct shifts for enantiomers .

Advanced: What strategies minimize racemization during the synthesis or purification of this compound?

Answer:

- Low-Temperature Workup : Conduct reactions below 0°C to reduce thermal energy-driven racemization .

- Mild Acid/Base Conditions : Avoid strong acids/bases during deprotection; use buffered aqueous solutions (pH 6–8) .

- Non-Polar Solvents : Purify via column chromatography using hexane/ethyl acetate instead of polar solvents like methanol, which may protonate the amine and induce racemization .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent oxidation .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does the compound’s structure influence its biological activity in neurotransmitter receptor studies?

Answer:

- Structural Analogs : The (S)-enantiomer’s dimethylamino group mimics natural neurotransmitters (e.g., serotonin), enabling competitive binding assays.

- Pharmacophore Mapping : Molecular docking studies show the hydroxyl group forms hydrogen bonds with serotonin transporter (SERT) residues, while the phenyl group enhances lipophilicity for blood-brain barrier penetration .

Basic: What are the key physicochemical properties of this compound relevant to formulation?

Answer:

- Solubility : 25 mg/mL in water at 25°C; miscible with ethanol and dichloromethane .

- pKa : Estimated pKa of 9.2 (amine) and 15.5 (alcohol) via potentiometric titration .

- Thermal Stability : Decomposes at 284°C; store below 25°C .

Advanced: What mechanistic insights have been gained from studying its degradation under oxidative conditions?

Answer:

- Oxidative Pathways : LC-MS studies reveal two pathways: (i) hydroxyl group oxidation to ketone via CrO₃, and (ii) N-demethylation by cytochrome P450 enzymes, forming primary amines .

- Stabilization Strategies : Add antioxidants (e.g., BHT) or use inert atmospheres during storage to suppress oxidation .

Basic: How is the compound utilized in chiral pool synthesis?

Answer:

- Building Block : The (S)-configuration serves as a chiral template for synthesizing β-amino alcohols, key intermediates in drugs like dapoxetine .

- Derivatization : React with acyl chlorides to form esters for protecting-group strategies in multi-step syntheses .

Advanced: What computational tools predict its behavior in novel reaction environments?

Answer:

- Molecular Dynamics (MD) Simulations : Predict solvation effects in polar aprotic solvents (e.g., DMSO) .

- DFT Calculations : Optimize transition states for nucleophilic substitution reactions at the β-carbon .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.